2-chloro-N-tetradecylacetamide
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Overview
Description
2-Chloro-N-tetradecylacetamide is an organic compound with the molecular formula C16H32ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-tetradecylacetamide typically involves the reaction of tetradecylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
Tetradecylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-tetradecylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form tetradecylamine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates.
Hydrolysis: Tetradecylamine and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-tetradecylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 2-chloro-N-tetradecylacetamide involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to modifications of proteins and other biomolecules.
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N-phenylacetamide
Comparison: 2-Chloro-N-tetradecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it more effective in applications requiring membrane integration or disruption.
Properties
CAS No. |
32322-48-8 |
---|---|
Molecular Formula |
C16H32ClNO |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2-chloro-N-tetradecylacetamide |
InChI |
InChI=1S/C16H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |
InChI Key |
NVIABECAHFWZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CCl |
Origin of Product |
United States |
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